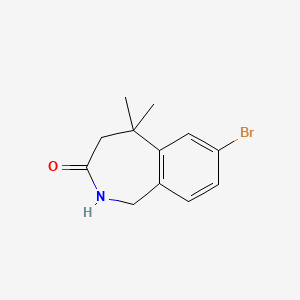
1,4-Dichloro-2-ethynyl-5-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichloro-2-ethynyl-5-fluorobenzene: is an aromatic compound characterized by the presence of chlorine, ethynyl, and fluorine substituents on a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dichloro-2-ethynyl-5-fluorobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution and cross-coupling reactions. One common method involves the following steps:
Electrophilic Aromatic Substitution:
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of a halogenated benzene derivative with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
化学反応の分析
Types of Reactions: 1,4-Dichloro-2-ethynyl-5-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation to form the corresponding alkene or alkane.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Hydrogenation: Catalysts such as palladium on carbon under hydrogen gas.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products:
- Substituted derivatives with different functional groups replacing the chlorine atoms.
- Hydrogenated products with the ethynyl group converted to an alkene or alkane.
- Oxidized or reduced forms of the compound with altered substituent oxidation states.
科学的研究の応用
1,4-Dichloro-2-ethynyl-5-fluorobenzene has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties such as increased thermal stability or electronic conductivity.
Medicinal Chemistry: Investigated for potential pharmacological activities and as a precursor for the synthesis of bioactive compounds.
Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for biochemical pathways.
作用機序
The mechanism of action of 1,4-dichloro-2-ethynyl-5-fluorobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interactions with biological targets such as enzymes or receptors, potentially affecting biochemical pathways.
類似化合物との比較
1,4-Dichloro-2-ethynylbenzene: Lacks the fluorine substituent, which can affect its reactivity and applications.
1,4-Dichloro-5-fluorobenzene: Lacks the ethynyl group, resulting in different chemical properties and reactivity.
2-Ethynyl-5-fluorobenzene:
Uniqueness: 1,4-Dichloro-2-ethynyl-5-fluorobenzene is unique due to the combination of chlorine, ethynyl, and fluorine substituents on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
特性
分子式 |
C8H3Cl2F |
|---|---|
分子量 |
189.01 g/mol |
IUPAC名 |
1,4-dichloro-2-ethynyl-5-fluorobenzene |
InChI |
InChI=1S/C8H3Cl2F/c1-2-5-3-7(10)8(11)4-6(5)9/h1,3-4H |
InChIキー |
DTIDIYKIODFNBX-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=C(C=C1Cl)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate](/img/structure/B15301186.png)




![N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B15301216.png)


![2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid](/img/structure/B15301232.png)
![6-(Fluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B15301237.png)


![2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15301254.png)
